

A Comprehensive Technical Review of Nonadecanoyl Chloride: Synthesis, Reactivity, and Applications

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Compound of Interest

Compound Name:	Nonadecanoyl chloride
CAS No.:	59410-47-8
Cat. No.:	B056548

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of **Nonadecanoyl chloride**, a long-chain acyl chloride. The document details its physicochemical properties, synthesis, and characteristic chemical reactions. Furthermore, it explores its potential biological activities and applications in research and drug development, particularly in the synthesis of novel lipids for delivery systems. While specific experimental data for **Nonadecanoyl chloride** is limited in publicly accessible literature, this guide extrapolates from well-established principles of organic chemistry and data from analogous compounds to provide detailed, practical protocols and predictive data.

Physicochemical and Spectroscopic Data

Nonadecanoyl chloride is the acyl chloride derivative of nonadecanoic acid. Its long C19 aliphatic chain imparts significant lipophilicity. While some suppliers list it as a solid and others as a liquid, this suggests its melting point is near ambient temperature.[1][2]

Table 1: Physicochemical Properties of **Nonadecanoyl Chloride**

Property	Value	Source/Comment
CAS Number	59410-47-8	[1]
Molecular Formula	C ₁₉ H ₃₇ ClO	[2]
Molecular Weight	316.95 g/mol	[1]
Linear Formula	CH ₃ (CH ₂) ₁₇ COCl	[1]
Physical Form	Solid or liquid	[1][2]
Purity	≥99.0% (GC)	[1]
Storage Class	8B (Non-combustible corrosive hazardous materials)	[1]

Table 2: Predicted Analytical and Spectroscopic Data for **Nonadecanoyl Chloride**

Technique	Predicted Data	Rationale / Comparison
^1H NMR	δ ~2.8-2.9 ppm (t, 2H, $-\text{CH}_2-\text{COCl}$), δ ~1.6-1.7 ppm (quint, 2H, $-\text{CH}_2-\text{CH}_2\text{COCl}$), δ ~1.2-1.4 ppm (m, 30H, $-(\text{CH}_2)_{15}$), δ ~0.8-0.9 ppm (t, 3H, $-\text{CH}_3$)	Based on spectra of shorter-chain acyl chlorides like nonanoyl chloride.[3][4] The triplet at ~2.85 ppm is characteristic of the α -methylene group adjacent to the carbonyl chloride.
^{13}C NMR	δ ~173-174 ppm (C=O), δ ~45-47 ppm ($-\text{CH}_2-\text{COCl}$), δ ~32-34 ppm ($-\text{CH}_2-\text{CH}_2\text{COCl}$), δ ~22-30 ppm ($-(\text{CH}_2)_{16}$), δ ~14 ppm ($-\text{CH}_3$)	The carbonyl carbon signal for acyl chlorides typically appears in this downfield region.[5]
IR Spectroscopy	Strong C=O stretch at ~1800 cm^{-1} , C-H stretches at ~2850-2960 cm^{-1}	The electron-withdrawing effect of the chlorine atom shifts the carbonyl absorption to a higher wavenumber compared to carboxylic acids (~1710 cm^{-1}) or ketones (~1715 cm^{-1}).[6]
Mass Spectrometry (EI)	M^+ at m/z 316/318 (low abundance, ~3:1 ratio), $[\text{M}-\text{Cl}]^+$ at m/z 281, characteristic fragmentation pattern with loss of $\text{C}_n\text{H}_{2n+1}$ units.	The isotopic pattern of chlorine is a key identifier. The acylium ion ($[\text{M}-\text{Cl}]^+$) is a prominent fragment.[7]

Synthesis and Key Reactions

Acyl chlorides are highly reactive electrophiles, serving as valuable intermediates in organic synthesis. Their reactions are typically characterized by nucleophilic acyl substitution.

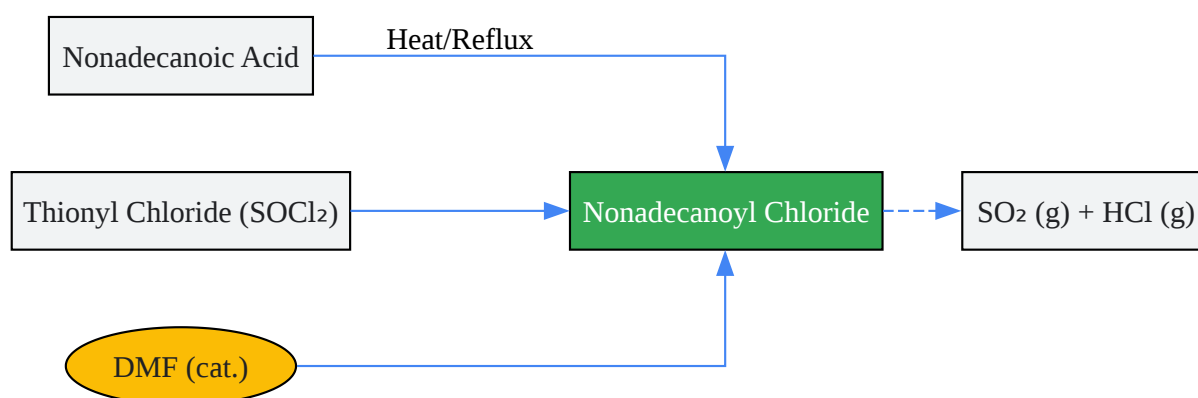
Synthesis of Nonadecanoyl Chloride

The most common method for synthesizing acyl chlorides is the reaction of the corresponding carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl_2) or oxalyl chloride

((COCl)₂). The use of thionyl chloride is often preferred as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification.

Experimental Protocol: Synthesis of **Nonadecanoyl Chloride** from Nonadecanoic Acid

- **Setup:** In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser. The condenser outlet should be connected to a gas trap (e.g., a bubbler containing aqueous sodium hydroxide) to neutralize the HCl and SO₂ produced.
- **Reagents:** To the flask, add nonadecanoic acid (1.0 eq). Add thionyl chloride (a slight excess, e.g., 1.2-1.5 eq) dropwise at room temperature. A few drops of N,N-dimethylformamide (DMF) can be added as a catalyst.
- **Reaction:** The mixture is gently heated to reflux (the boiling point of thionyl chloride is 76 °C) and stirred for 1-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution.
- **Workup:** After the reaction is complete, the excess thionyl chloride is removed by distillation under reduced pressure.
- **Purification:** The crude **Nonadecanoyl chloride** can be purified by vacuum distillation to yield the final product.



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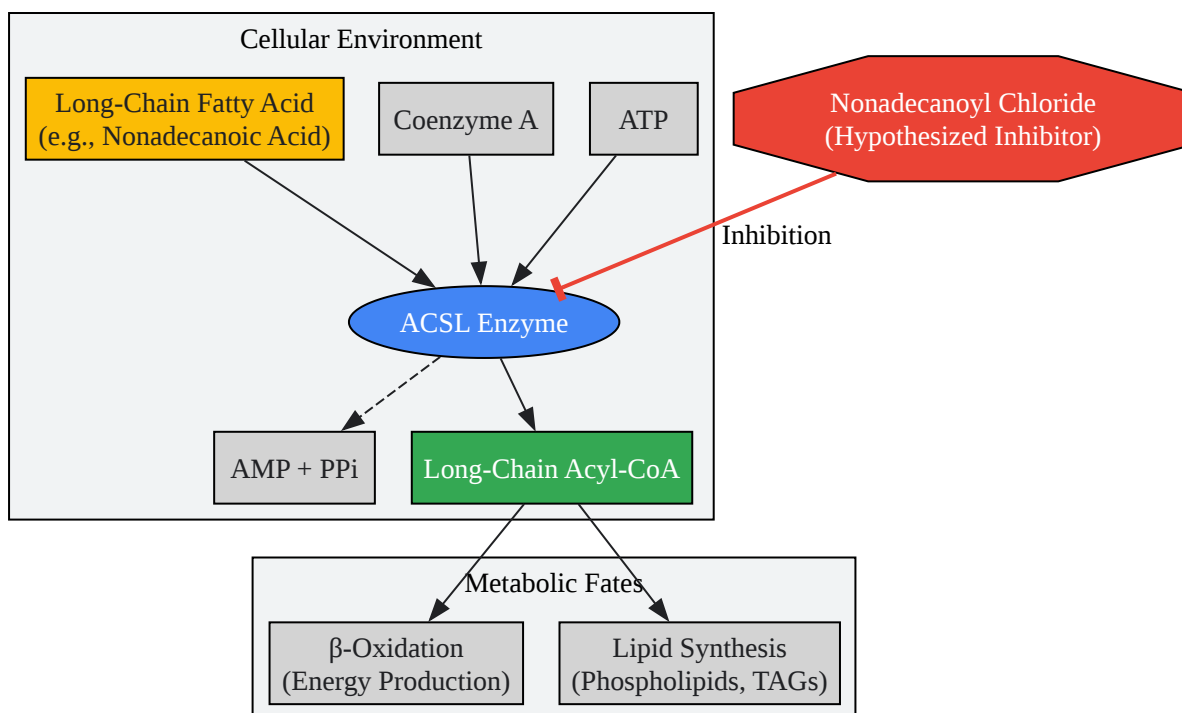
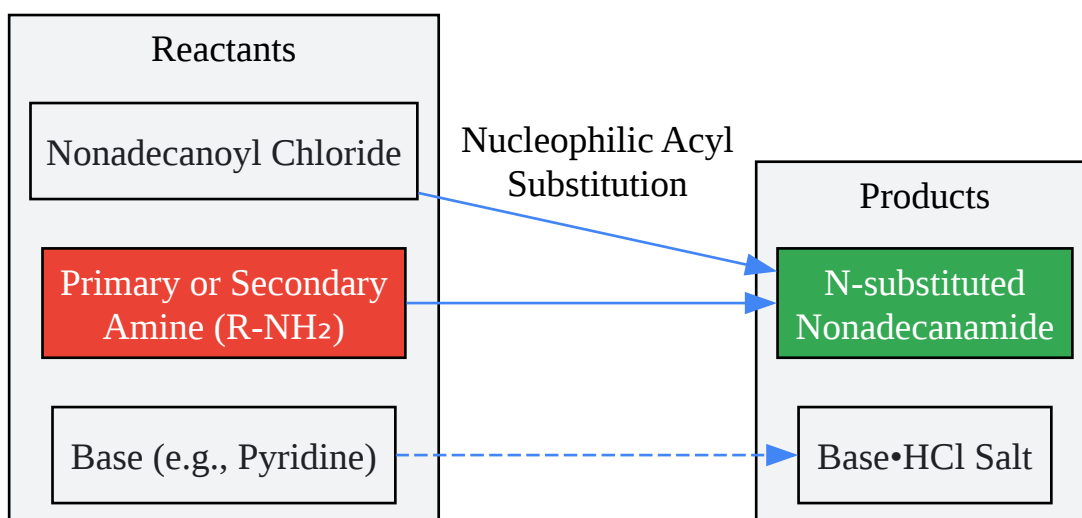
Caption: Synthesis of **Nonadecanoyl chloride**.

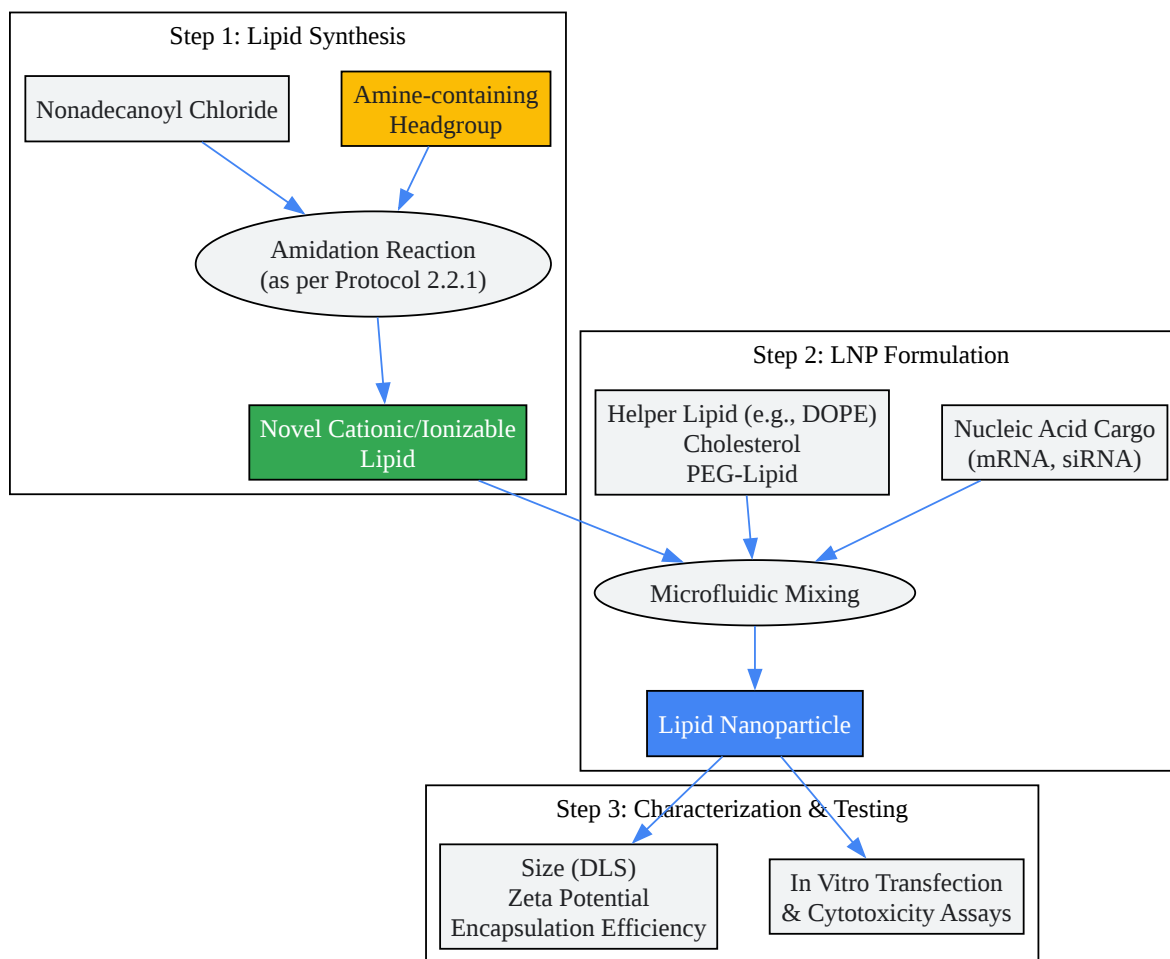
Key Reactions

Nonadecanoyl chloride reacts readily with primary and secondary amines to form N-substituted nonadecanamides. The reaction is typically carried out in the presence of a base (like triethylamine or pyridine) to neutralize the HCl byproduct.[8]

Experimental Protocol: Synthesis of N-benzylnonadecanamide

- Setup: In a flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve benzylamine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.1 eq) in a dry aprotic solvent (e.g., dichloromethane).
- Addition: Cool the solution in an ice bath (0 °C). Add a solution of **Nonadecanoyl chloride** (1.0 eq) in dichloromethane dropwise to the stirred amine solution.
- Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
- Workup: Transfer the mixture to a separatory funnel. Wash sequentially with dilute aqueous HCl (to remove excess amine and triethylamine hydrochloride), water, and brine.[9]
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude amide can be further purified by recrystallization or column chromatography.





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